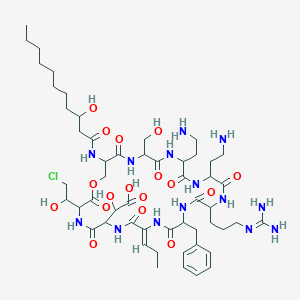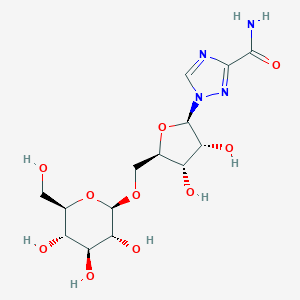
1-Benzyl-4-(2-(N-(4'-(benzylsulfonyl)benzoyl)-N-methylamino)ethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(2-(N-(4'-(benzylsulfonyl)benzoyl)-N-methylamino)ethyl)piperidine is a chemical compound that belongs to the class of piperidine-based compounds. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism Of Action
The mechanism of action of 1-Benzyl-4-(2-(N-(4'-(benzylsulfonyl)benzoyl)-N-methylamino)ethyl)piperidine involves the inhibition of the dopamine transporter, which leads to an increase in extracellular dopamine levels. This increase in dopamine levels has been shown to have a range of effects on the brain, including increased motivation, reward-seeking behavior, and improved cognition.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-Benzyl-4-(2-(N-(4'-(benzylsulfonyl)benzoyl)-N-methylamino)ethyl)piperidine have been extensively studied in animal models. It has been shown to have a range of effects on the brain, including increased dopamine release, increased dopamine receptor activation, and increased synaptic plasticity. It has also been shown to have effects on other neurotransmitter systems, including serotonin and norepinephrine.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Benzyl-4-(2-(N-(4'-(benzylsulfonyl)benzoyl)-N-methylamino)ethyl)piperidine in lab experiments include its high affinity for the dopamine transporter, which makes it a useful tool in studying the dopamine system. It is also relatively easy to synthesize, which makes it readily available for use in scientific research. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for research on 1-Benzyl-4-(2-(N-(4'-(benzylsulfonyl)benzoyl)-N-methylamino)ethyl)piperidine. One area of interest is its potential applications in the treatment of addiction, depression, and other neurological disorders. Another area of interest is its potential as a tool for studying the dopamine system and other neurotransmitter systems. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Synthesis Methods
The synthesis of 1-Benzyl-4-(2-(N-(4'-(benzylsulfonyl)benzoyl)-N-methylamino)ethyl)piperidine involves multiple steps, including the protection of the amine group, the formation of the amide bond, and the deprotection of the amine group. The synthesis method has been described in detail in several scientific publications, and it involves the use of various reagents and solvents.
Scientific Research Applications
1-Benzyl-4-(2-(N-(4'-(benzylsulfonyl)benzoyl)-N-methylamino)ethyl)piperidine has been used extensively in scientific research for its potential applications in neuroscience. It has been shown to have a high affinity for the dopamine transporter, which makes it a useful tool in studying the dopamine system. It has also been studied for its potential applications in the treatment of addiction, depression, and other neurological disorders.
properties
CAS RN |
113045-24-2 |
|---|---|
Product Name |
1-Benzyl-4-(2-(N-(4'-(benzylsulfonyl)benzoyl)-N-methylamino)ethyl)piperidine |
Molecular Formula |
C29H35ClN2O3S |
Molecular Weight |
527.1 g/mol |
IUPAC Name |
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-benzylsulfonyl-N-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C29H34N2O3S.ClH/c1-30(19-16-24-17-20-31(21-18-24)22-25-8-4-2-5-9-25)29(32)27-12-14-28(15-13-27)35(33,34)23-26-10-6-3-7-11-26;/h2-15,24H,16-23H2,1H3;1H |
InChI Key |
PGGCKJQZYSSGNI-UHFFFAOYSA-N |
SMILES |
CN(CCC1CCN(CC1)CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)CC4=CC=CC=C4.Cl |
Canonical SMILES |
CN(CCC1CCN(CC1)CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)CC4=CC=CC=C4.Cl |
Other CAS RN |
113045-24-2 |
synonyms |
1-benzyl-4-(2-(N-(4'-(benzylsulfonyl)benzoyl)-N-methylamino)ethyl)piperidine 1-benzyl-4-(2-(N-(4'-(benzylsulfonyl)benzoyl)-N-methylamino)ethyl)piperidine, free base BBSBMEP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid](/img/structure/B55978.png)












